molecular formula C18H21N3O3 B5359439 3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone

3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone

Cat. No. B5359439
M. Wt: 327.4 g/mol
InChI Key: RXSYAOIKMNBSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. 5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone, its scientific research applications, mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone has been extensively studied for its scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activation of nuclear factor-kappa B signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been found to exhibit anti-inflammatory and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone in lab experiments is its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to exhibit anti-inflammatory and antimicrobial activities, making it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone. One of the areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzonitrile with 8-azaspiro[4.5]decane-1,8-dione in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of this compound in good yield.

properties

IUPAC Name

3-[2-(1-oxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-16(20-9-7-18(8-10-20)6-3-11-24-18)12-21-13-19-15-5-2-1-4-14(15)17(21)23/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSYAOIKMNBSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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